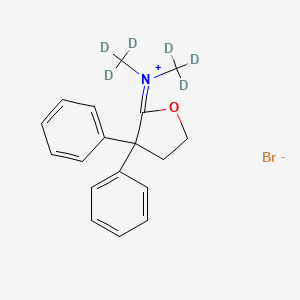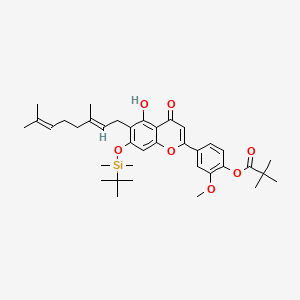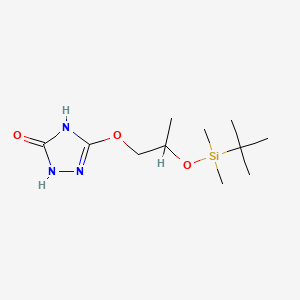
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolone core, which is a versatile scaffold in medicinal chemistry, and a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate 2-((tert-Butyldimethylsilyl)oxy)propyl bromide through the reaction of tert-butyldimethylsilyl chloride with 2-bromo-1-propanol in the presence of a base such as imidazole . This intermediate is then reacted with 5-hydroxy-2,4-dihydro-3H-1,2,4-triazol-3-one under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: LiAlH₄, NaBH₄
Substitution: Tetra-n-butylammonium fluoride, acidic conditions (e.g., acetic acid/water)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The triazolone core can interact with enzymes and receptors, modulating their activity. The TBDMS group serves as a protective group, allowing selective reactions to occur at other functional sites . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
5-(2-((tert-Butyldimethylsilyl)oxy)propoxy)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its combination of a triazolone core and a TBDMS protecting group. This combination provides both reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
Molecular Formula |
C11H23N3O3Si |
|---|---|
Molecular Weight |
273.40 g/mol |
IUPAC Name |
3-[2-[tert-butyl(dimethyl)silyl]oxypropoxy]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H23N3O3Si/c1-8(17-18(5,6)11(2,3)4)7-16-10-12-9(15)13-14-10/h8H,7H2,1-6H3,(H2,12,13,14,15) |
InChI Key |
NLIUHHLOHLGLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=NNC(=O)N1)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


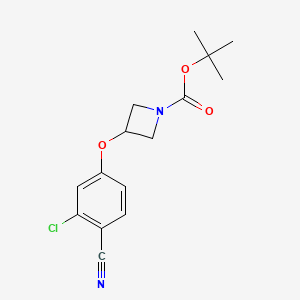
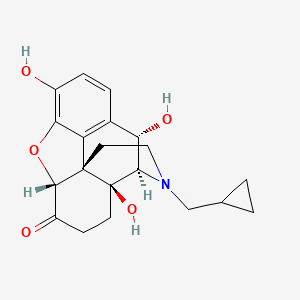
![4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl](/img/structure/B13858183.png)
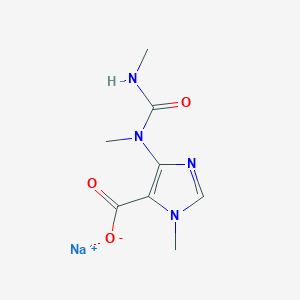
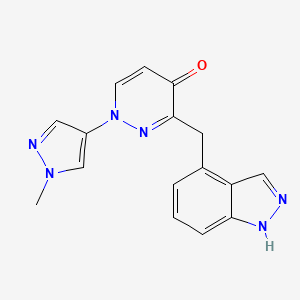
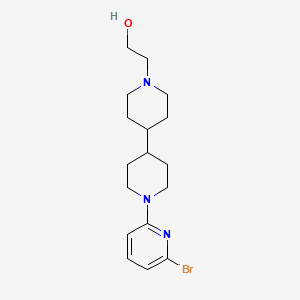
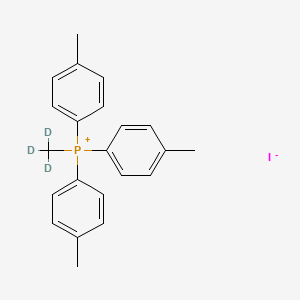
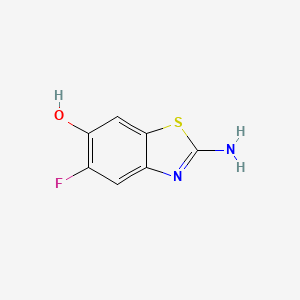
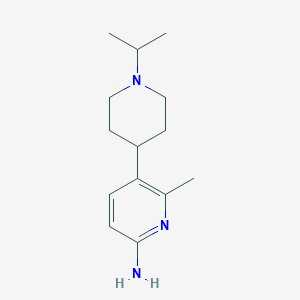
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
![Des-[2-(2-Amino-4-thiazolyl)acetyl] N-Trifluoro-N-(4-nitrophenethyl)acetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13858235.png)

